molecular formula C14H21ClN2O B1452694 1'-Methylspiro[chroman-2,4'-piperidin]-4-amine hydrochloride CAS No. 70505-90-7

1'-Methylspiro[chroman-2,4'-piperidin]-4-amine hydrochloride

Cat. No. B1452694
CAS RN: 70505-90-7
M. Wt: 268.78 g/mol
InChI Key: NNVNAJGCZFCILW-UHFFFAOYSA-N
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Description

1-Methylspiro[chroman-2,4'-piperidin]-4-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and properties that make it a promising candidate for research in pharmacology, medicinal chemistry, and neuroscience.

Scientific Research Applications

Spirocyclic Scaffolds in Drug Discovery

Spirocyclic compounds, including spiropiperidines, are explored for their potential in drug discovery due to their three-dimensional chemical space, which is beneficial for developing new pharmacophores. Spirocyclic scaffolds can fine-tune a molecule's conformational and physicochemical properties, making them valuable in medicinal chemistry. The synthesis strategies for spiropiperidines, which might be relevant to the synthesis of 1'-Methylspiro[chroman-2,4'-piperidin]-4-amine hydrochloride, include forming the spiro-ring on a preformed piperidine ring or vice versa. These methodologies are crucial for the development of drugs targeting various diseases, including neurological, infectious, metabolic diseases, and cancer (Griggs, Tape, & Clarke, 2018).

Chromones and Antioxidant Properties

Chromones, or 1-benzopyran-4-ones, are natural compounds with significant physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are often linked to the antioxidant properties of chromones, which can neutralize active oxygen and disrupt free radical processes, potentially delaying or inhibiting cell impairment leading to various diseases. The structural features important for radical scavenging activity in chromones could provide insights into the functionalities that might be present in 1'-Methylspiro[chroman-2,4'-piperidin]-4-amine hydrochloride, contributing to its potential biological activities (Yadav, Parshad, Manchanda, & Sharma, 2014).

properties

IUPAC Name

1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-16-8-6-14(7-9-16)10-12(15)11-4-2-3-5-13(11)17-14;/h2-5,12H,6-10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVNAJGCZFCILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(C3=CC=CC=C3O2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656383
Record name 1'-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Methylspiro[chroman-2,4'-piperidin]-4-amine hydrochloride

CAS RN

70505-90-7
Record name 1'-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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